alpha-(4-Pyridyl)benzhydrol CAS 1620-30-0 properties
alpha-(4-Pyridyl)benzhydrol CAS 1620-30-0 properties
An In-depth Technical Guide to alpha-(4-Pyridyl)benzhydrol (CAS 1620-30-0)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological context, and safety information for alpha-(4-Pyridyl)benzhydrol, CAS 1620-30-0. The information is intended for professionals in research and drug development who may use this compound as a chemical intermediate.
Core Chemical and Physical Properties
alpha-(4-Pyridyl)benzhydrol is a heterocyclic secondary alcohol. It is primarily recognized as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1620-30-0 | [3][4][5][6][7] |
| Molecular Formula | C18H15NO | [3][4][6][7][8] |
| Molecular Weight | 261.32 g/mol | [3][7][8] |
| Appearance | White to light yellow or light red powder/crystal | [8][9] |
| Melting Point | 235.0 to 242.0 °C | [5][9] |
| Boiling Point | 445.3 °C at 760 mmHg | [5] |
| Purity | >98.0% | [9] |
| EINECS Number | 216-584-7 | [4][7] |
| InChI | InChI=1S/C18H15NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-14,20H | [5] |
| InChIKey | MRHLFZXYRABVOZ-UHFFFAOYSA-N | [5] |
| SMILES | O(C(c1cc[nH]cc1)(c2ccccc2)c3ccccc3) (Canonical) | [5] |
Synthesis and Manufacturing
The primary method for synthesizing alpha-(4-Pyridyl)benzhydrol is through a Grignard reaction. This involves the addition of a 4-pyridyl organometallic reagent to benzophenone or, conversely, the addition of a phenyl Grignard reagent to a 4-benzoylpyridine derivative. A common and effective approach involves the formation of a 4-pyridyl Grignard reagent from a 4-halopyridine, which then reacts with benzophenone.
Experimental Protocols
Representative Protocol: Synthesis via Grignard Reaction
This protocol is a representative methodology based on standard organometallic procedures for synthesizing tertiary alcohols like benzhydrol and its analogues.[10][11]
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Preparation of Grignard Reagent:
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In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq).
-
Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of 4-bromopyridine (1.0 eq) in anhydrous ether/THF via the dropping funnel to maintain a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the 4-pyridylmagnesium bromide reagent.
-
-
Addition to Benzophenone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of benzophenone (1.0 eq) in anhydrous ether/THF via the dropping funnel. Maintain the temperature below 10 °C during the addition.
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Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of benzophenone.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0 °C and quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure alpha-(4-Pyridyl)benzhydrol.
-
Biological Context and Applications
alpha-(4-Pyridyl)benzhydrol is not primarily known for its direct biological activity. Instead, its significance lies in its role as a key precursor to Azacyclonol (α,α-diphenyl-4-piperidinemethanol).[2][11] Azacyclonol is formed by the catalytic hydrogenation of alpha-(4-Pyridyl)benzhydrol, which reduces the pyridine ring to a piperidine ring.
Azacyclonol itself was investigated as an ataractic agent to reduce hallucinations in patients with schizophrenia, though it saw limited clinical success.[11] More importantly, Azacyclonol serves as the core structure for second-generation antihistamines, including Terfenadine and its active metabolite, Fexofenadine, which are widely used to treat allergic rhinitis.[11]
Spectroscopic Analysis
While specific spectral data is not publicly available in databases, chemical vendors confirm that the compound's quality is assessed using standard analytical techniques such as NMR (¹H and ¹³C), HPLC, and LC-MS.[5] Based on its structure, the following characteristic signals would be expected:
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¹H NMR: Signals corresponding to the aromatic protons of the two phenyl rings and the pyridine ring. A distinct singlet for the hydroxyl (-OH) proton would also be present, the chemical shift of which would be solvent-dependent.
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¹³C NMR: Resonances for the 18 carbon atoms, including the quaternary carbon attached to the hydroxyl group, and distinct signals for the carbons of the phenyl and pyridyl rings.
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IR Spectroscopy: A broad absorption band characteristic of the O-H stretch of the alcohol group (typically around 3200-3600 cm⁻¹), along with C-H stretches for the aromatic rings and C-O stretching.
Safety and Handling
alpha-(4-Pyridyl)benzhydrol is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.
GHS Hazard Information: [5]
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]
-
Ventilation: Use only outdoors or in a well-ventilated area.[12]
-
Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust.[12]
-
Storage: Store in a well-ventilated place, keeping the container tightly closed. For long-term storage, maintain at 2-8°C.[5]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[12]
References
- 1. alpha-(4-Pyridyl)benzhydrol, CasNo.1620-30-0 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]
- 2. CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. alpha-(4-Pyridyl)benzhydrol,1620-30-0-Amadis Chemical [amadischem.com]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. Diphenyl(4-pyridyl)methanol price,buy Diphenyl(4-pyridyl)methanol - chemicalbook [chemicalbook.com]
- 8. chinapharmas.com [chinapharmas.com]
- 9. alpha,alpha-Diphenyl-4-pyridylmethanol | 1620-30-0 | TCI EUROPE N.V. [tcichemicals.com]
- 10. youtube.com [youtube.com]
- 11. Azacyclonol - Wikipedia [en.wikipedia.org]
- 12. fishersci.com [fishersci.com]
